molecular formula C13H10N2O B15191061 [3H]methoxy-PEPy CAS No. 524924-80-9

[3H]methoxy-PEPy

Cat. No.: B15191061
CAS No.: 524924-80-9
M. Wt: 216.25 g/mol
InChI Key: VRTFKUFTEWQHDD-RLXJOQACSA-N
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Preparation Methods

The synthesis of [3H]methoxy-PEPy involves several steps, starting with the preparation of the core structure, which includes a pyridine ring substituted with a methoxy group and an ethynyl group. The synthetic route typically involves:

Chemical Reactions Analysis

[3H]methoxy-PEPy undergoes several types of chemical reactions:

    Oxidation: The methoxy group can be oxidized under strong oxidative conditions.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitrogen atom.

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium on carbon.

    Substitution reagents: Halogens, nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Properties

CAS No.

524924-80-9

Molecular Formula

C13H10N2O

Molecular Weight

216.25 g/mol

IUPAC Name

3-(2-pyridin-2-ylethynyl)-5-(tritritiomethoxy)pyridine

InChI

InChI=1S/C13H10N2O/c1-16-13-8-11(9-14-10-13)5-6-12-4-2-3-7-15-12/h2-4,7-10H,1H3/i1T3

InChI Key

VRTFKUFTEWQHDD-RLXJOQACSA-N

Isomeric SMILES

[3H]C([3H])([3H])OC1=CN=CC(=C1)C#CC2=CC=CC=N2

Canonical SMILES

COC1=CN=CC(=C1)C#CC2=CC=CC=N2

Origin of Product

United States

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